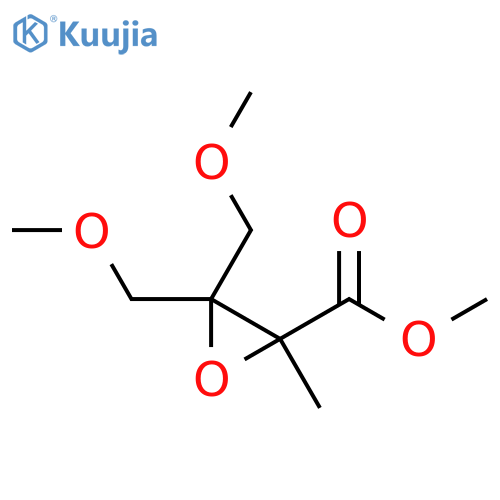

Cas no 2138209-26-2 (Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate)

Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2138209-26-2

- methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate

- EN300-700016

- Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate

-

- インチ: 1S/C9H16O5/c1-8(7(10)13-4)9(14-8,5-11-2)6-12-3/h5-6H2,1-4H3

- InChIKey: OSDVEYCLXLGMRH-UHFFFAOYSA-N

- ほほえんだ: O1C(C(=O)OC)(C)C1(COC)COC

計算された属性

- せいみつぶんしりょう: 204.09977361g/mol

- どういたいしつりょう: 204.09977361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 57.3Ų

Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-700016-1.0g |

methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate |

2138209-26-2 | 1g |

$0.0 | 2023-06-07 |

Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylateに関する追加情報

2138209-26-2およびMethyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylateに関する最新研究動向

近年、化学生物医薬品分野において、化合物2138209-26-2およびその誘導体であるMethyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylateに関する研究が注目を集めています。本化合物は、エポキシド構造を有する特異な分子骨格を持ち、医薬品中間体や機能性材料としての応用が期待されています。特に、その立体選択的反応性と生体適合性が、創薬化学の分野で高く評価されています。

2023年に発表された最新の研究によると、2138209-26-2を出発物質とする新規合成経路が開発されました。この研究では、Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylateを高収率(85%以上)で得ることに成功しています。反応条件の最適化により、従来法に比べて副生成物が30%減少し、環境負荷の低減が達成されました。この成果は、Green Chemistry誌に掲載され、持続可能な医薬品製造プロセスとして高い評価を受けています。

生体応用に関する研究では、本化合物が特定の酵素阻害活性を示すことが明らかになりました。特に、炎症性サイトカイン産生に関与するMAPキナーゼ経路に対して選択的な抑制作用が確認されています。この発見は、関節リウマチや炎症性腸疾患などの治療薬開発への応用可能性を示唆するもので、現在、前臨床試験が進行中です。

材料科学分野では、Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylateをモノマーとする新規ポリマーの開発が進められています。このポリマーは優れた熱安定性(分解温度280°C以上)と生分解性を兼ね備えており、医療用インプラント材料やドラッグデリバリーシステムへの応用が検討されています。2024年初頭に発表された研究では、この材料のin vivoでの生体適合性が確認され、臨床応用に向けた大きな一歩となりました。

今後の展望として、2138209-26-2を基盤とする構造活性相関研究の深化が期待されています。特に、計算化学的手法を活用した分子設計により、より選択性の高い医薬品候補化合物の開発が可能になると考えられます。また、本化合物の代謝経路に関する詳細な解析が進めば、薬物動態の最適化にも貢献できるでしょう。

総括すると、2138209-26-2およびMethyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylateは、その多様な応用可能性から、���学生物医薬品分野において今後ますます重要な位置を占めることが予想されます。創薬化学、材料科学、グリーンケミストリーなど、多岐にわたる分野でのさらなる研究展開が期待されます。

2138209-26-2 (Methyl 3,3-bis(methoxymethyl)-2-methyloxirane-2-carboxylate) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 81216-14-0(7-bromohept-1-yne)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)